![molecular formula C8H11BrN2 B3014879 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine CAS No. 1511449-13-0](/img/structure/B3014879.png)
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine
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Overview
Description
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the imidazo[1,5-A]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine typically involves the bromination of 3-methylimidazo[1,5-A]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,5-A]pyridine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine derivatives with various functional groups.
Oxidation Reactions: Formation of 3-formyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine or 3-carboxy-5H,6H,7H,8H-imidazo[1,5-A]pyridine.
Reduction Reactions: Formation of dihydroimidazo[1,5-A]pyridine derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name: 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- Molecular Formula: C8H11BrN2
- CAS Number: 1511449-13-0
- Molecular Weight: 215.09 g/mol
The compound's structure includes a bromine atom at the 1-position and a methyl group at the 3-position of the imidazo[1,5-A]pyridine ring. This unique arrangement contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine has been investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Case Studies
- Anticancer Activity: Research has indicated that derivatives of imidazo[1,5-A]pyridine exhibit cytotoxic effects against cancer cell lines. The bromine substituent enhances the compound's binding affinity to specific enzymes involved in tumor growth .
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .
Synthesis of Novel Compounds
The reactivity of this compound allows it to serve as a precursor for synthesizing new compounds with enhanced biological activities.
Synthetic Routes
- Substitution Reactions: The bromine atom can be replaced with other nucleophiles (e.g., amines), leading to new derivatives that may possess improved pharmacological properties .
- Functionalization: The methyl group can undergo oxidation or reduction reactions to create various functionalized derivatives suitable for further biological testing .
Material Science
The unique properties of imidazo[1,5-A]pyridine compounds make them suitable for applications in material science.
Applications
- Organic Electronics: Compounds derived from this structure have shown promise in organic light-emitting diodes (OLEDs) due to their electronic properties .
- Sensors: The ability of these compounds to interact with specific analytes makes them candidates for sensor development in environmental monitoring .
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-A]pyridine core play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-7-carboxylic acid: Similar structure but with a carboxylic acid group.
3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-A]pyridine: Contains a trifluoromethyl group instead of a methyl group.
3-Bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-C]azepin-8-one: Different core structure but similar bromine and methyl substitutions.
Uniqueness
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is unique due to its specific substitution pattern and the presence of the imidazo[1,5-A]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is a heterocyclic compound belonging to the imidazo[1,5-A]pyridine family. Its unique chemical structure, characterized by the presence of a bromine atom and a methyl group, imparts significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₁BrN₂
- Molecular Weight : 215.09 g/mol
- CAS Number : 1511449-13-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances the compound's binding affinity to various proteins and enzymes through non-covalent interactions such as halogen bonding. These interactions can modulate biochemical pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that compounds related to imidazo[1,5-A]pyridine structures exhibit antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that derivatives of imidazo[1,5-A]pyridine can inhibit fungal growth at low concentrations. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance antifungal potency against pathogens like Candida albicans and Neisseria glabrata .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
- Cholinesterase Inhibition : The compound has demonstrated potential as a cholinesterase inhibitor, which is relevant for therapeutic strategies against neurodegenerative diseases .
- Kinase Activity : It may also act as an inhibitor or modulator of kinase activity, which plays a crucial role in cell signaling pathways .
Case Studies and Research Findings
Applications in Medicinal Chemistry
Due to its diverse biological activities:
- Drug Development : this compound serves as a building block for synthesizing novel pharmaceutical agents targeting various diseases.
- Biochemical Probes : Its ability to bind selectively to target proteins makes it suitable for use as a biochemical probe in research settings.
Properties
IUPAC Name |
1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFJIQGZINRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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